3-Methoxybut-1-yne
Overview
Description
3-Methoxybut-1-yne is an organic compound with the molecular formula C5H8O It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxybut-1-yne can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with methanol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the reaction is catalyzed by an acid. The product is then separated and purified using distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxybut-1-yne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alkanes or alkenes.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in the presence of a base.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various substituted alkynes depending on the nucleophile used.
Scientific Research Applications
3-Methoxybut-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research into its potential use in drug development is ongoing, particularly for its role in synthesizing pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxybut-1-yne involves its ability to participate in various chemical reactions due to the presence of the triple bond and the methoxy group. The triple bond allows for addition reactions, while the methoxy group can undergo substitution. These properties make it a versatile compound in organic synthesis.
Comparison with Similar Compounds
1-Butyne: Another alkyne with a similar structure but without the methoxy group.
Propargyl Alcohol: Contains a hydroxyl group instead of a methoxy group.
2-Methylbut-3-yn-2-ol: A similar alkyne with a different substitution pattern.
Uniqueness: 3-Methoxybut-1-yne is unique due to the presence of both a triple bond and a methoxy group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3-methoxybut-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-4-5(2)6-3/h1,5H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZDPIFYYGRHQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60315607 | |
Record name | 3-methoxybut-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60315607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18857-02-8 | |
Record name | NSC295556 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295556 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methoxybut-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60315607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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